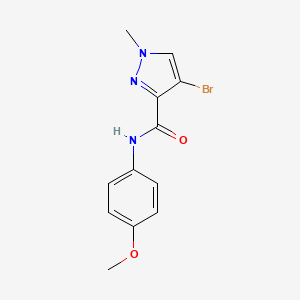
4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as BML-210, is a synthetic compound that has gained attention for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. It also modulates the expression of various genes involved in inflammation, apoptosis, and angiogenesis. 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation.
Biochemical and Physiological Effects:
4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of COX-2, which leads to a decrease in the production of prostaglandins. 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells and suppress angiogenesis. It has also been studied for its potential neuroprotective effects in Parkinson's disease.
実験室実験の利点と制限
One of the advantages of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is its specificity towards certain signaling pathways. It has been shown to selectively inhibit the activity of COX-2 and modulate the expression of various genes involved in inflammation and apoptosis. However, one of the limitations of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One of the areas of research is its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide in these diseases. Another area of research is the development of more soluble analogs of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide, which can improve its efficacy in certain experiments. Finally, the study of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
合成法
The synthesis of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with 4-methoxyaniline in the presence of a coupling agent. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, it has been studied for its potential neuroprotective effects in Parkinson's disease.
特性
IUPAC Name |
4-bromo-N-(4-methoxyphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-16-7-10(13)11(15-16)12(17)14-8-3-5-9(18-2)6-4-8/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYONEXGWFOBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

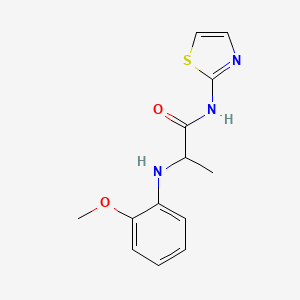
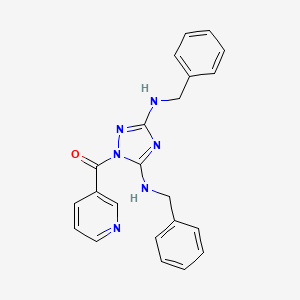


![N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine](/img/structure/B4921541.png)
![3-(4-methoxyphenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921545.png)
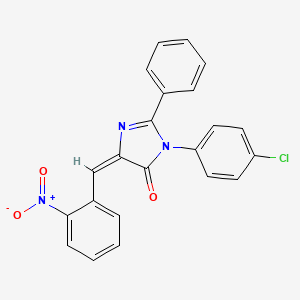

![N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4921566.png)
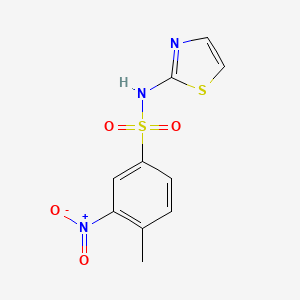
![methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B4921571.png)
![1-(2-methylbenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4921582.png)
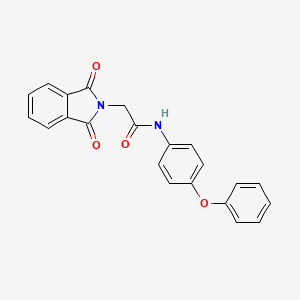
![4-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4921594.png)